
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(I)-2-pyridin-2-ylpyridine trifluoromethanethiolate (CuPYT) is a synthetic copper-based compound that has been widely used in recent years for a variety of scientific research applications. It has been shown to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Catecholase Activity
Specific Scientific Field
Summary of the Application
Copper salts, in combination with imidazo[1,2-a]pyridine derivatives, have been found to be highly effective for catecholase activity . This principle is based on the oxidation reaction of catechol to o-quinone .
Methods of Application or Experimental Procedures
A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized. Then, the complexes formed in situ between these ligands and copper (II) salts were examined for their catecholase activity . The kinetics of the reaction was followed by measuring the absorbance versus time with a UV-Vis spectrophotometer for one hour .
Results or Outcomes
The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone . The complex formed between Cu(CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L−1 s−1 .
Green Biosynthesis of Copper Nanoparticles
Specific Scientific Field
Summary of the Application
Copper nanoparticles can be biosynthesized using different plant species. These nanoparticles have potential applications as alternatives to silver and gold nanoparticles .
Methods of Application or Experimental Procedures
The green biosynthesis of copper nanoparticles involves the use of plant extracts . The specific properties of copper nanoparticles, such as optical properties, surface plasmon resonance in the visible range, and photoluminescence, are studied .
Results or Outcomes
Copper nanoparticles have shown antimicrobial and anticancer activities against several types of gram-negative, gram-positive bacteria, fungi, and human cell cancers . They also have promising activity as adsorptive efficiency for wastewater treatment .
Dye-Sensitized Solar Cells
Specific Scientific Field
Renewable Energy and Nanotechnology
Summary of the Application
Copper and pyridine derivatives have been used in the development of dye-sensitized solar cells (DSSCs). These cells are a type of photovoltaic cell that convert sunlight into electricity .
Methods of Application or Experimental Procedures
A comparative study has been attempted on 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligand-coordinated copper and cobalt metal complex electrolytes in dry acetonitrile coupled with both N3 and N719 dyes in DSSC devices .
Results or Outcomes
Overall efficiencies of 4.99, 4.82, 3.26, and 3.19% under 1 sun conditions (100 mW cm -2) were obtained for Cu+/2+ [nbpbi]2 (PF6-)1/2 and Cu+/2+ [npbi]2 (PF6-)1/2 electrolytes coupled with the sensitizers (N3 and N719 dyes), which are considerably higher than those acquired for devices containing the cobalt electrolytes .
Chemodivergent Synthesis
Specific Scientific Field
Summary of the Application
Pyridine derivatives have been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-]pyridines from bromoketones and 2-aminopyridines .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the source .
Copper Complex-Based Electrolytes in Liquid Dye-Sensitized Solar Cells
Summary of the Application
Copper and pyridine derivatives have been used in the development of liquid dye-sensitized solar cells (DSSCs). These cells are a type of photovoltaic cell that convert sunlight into electricity .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1413732-47-4 |
|---|---|
Produktname |
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
Molekularformel |
C11H8CuF3N2S |
Molekulargewicht |
320.8 |
IUPAC-Name |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
InChI |
InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1 |
InChI-Schlüssel |
TWUWEXFRMUWRRW-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



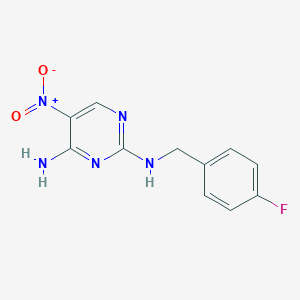
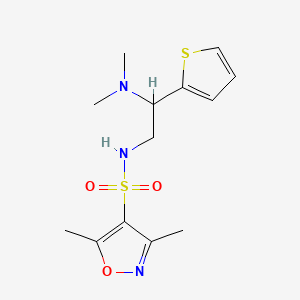
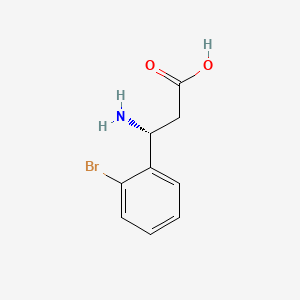
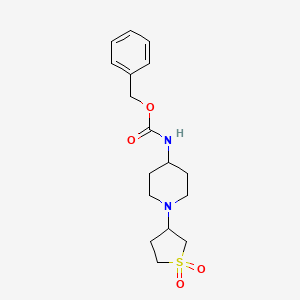
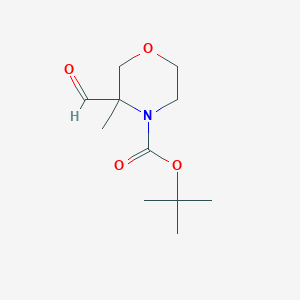
![3,4-dimethoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2765893.png)
![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)
![(6-Methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2765896.png)
![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate](/img/structure/B2765898.png)
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2765899.png)
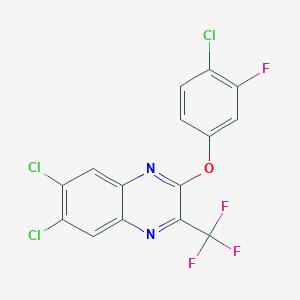
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2765906.png)
![2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile](/img/structure/B2765907.png)